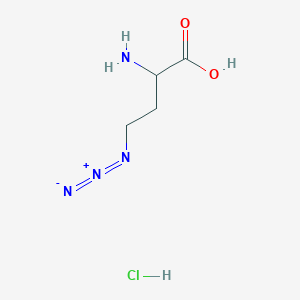

4-Azido-L-homoalanine hydrochloride

Description

BenchChem offers high-quality 4-Azido-L-homoalanine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azido-L-homoalanine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4-azidobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2.ClH/c5-3(4(9)10)1-2-7-8-6;/h3H,1-2,5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHYJRIDKLZZEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Proteomics: The Mechanism and Application of 4-Azido-L-homoalanine (AHA) Hydrochloride

Topic: Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Discovery Leads

Executive Summary

The interrogation of the "nascent proteome"—proteins synthesized within a specific timeframe—remains one of the most challenging frontiers in molecular biology. 4-Azido-L-homoalanine (AHA) hydrochloride serves as a premier chemical tool for this purpose, driving Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). Unlike radioisotope labeling, AHA enables enrichment and fluorescence imaging of newly synthesized proteins (NSPs) without radioactive hazards. This guide dissects the mechanistic entry of AHA into the translational machinery, the kinetics of its incorporation, and the self-validating protocols required for high-fidelity proteomic analysis.

Chemical Identity & Mechanistic Core[1]

AHA is a methionine (Met) surrogate.[1][2][3] Its structural utility lies in the azide moiety —a small, bioorthogonal functional group that is inert under physiological conditions but highly reactive toward alkynes in the presence of a copper catalyst (CuAAC) or strained cyclooctynes (SPAAC).

Chemical Properties

| Property | Specification |

| IUPAC Name | (S)-2-amino-4-azidobutanoic acid hydrochloride |

| Formula | C₄H₈N₄O₂[3][4][5] · HCl |

| MW | 180.59 g/mol |

| Solubility | Water (>50 mM), DMSO, Methanol |

| Reactive Group | Azide (-N₃) |

| Target Machinery | Methionyl-tRNA Synthetase (MetRS) |

The "Trojan Horse" Mechanism

The core mechanism of AHA relies on the promiscuity of the endogenous Methionyl-tRNA synthetase (MetRS).

-

Cellular Uptake: AHA enters the cell via constitutive amino acid transporters, primarily LAT1 (SLC7A5) , competing directly with Methionine.

-

tRNA Activation: MetRS does not possess absolute specificity for Methionine. It activates AHA, forming an adenylate intermediate (AHA-AMP), and subsequently transfers AHA to the tRNA^Met.

-

Expert Insight: The activation rate (

) of AHA by MetRS is approximately 400-fold lower than that of Methionine. This necessitates the depletion of Methionine in the culture medium to force the enzyme to accept the surrogate.

-

-

Ribosomal Incorporation: Once loaded onto tRNA^Met, the ribosome cannot distinguish AHA-tRNA from Met-tRNA. AHA is incorporated into the nascent polypeptide chain at AUG codons.

-

Post-Translational Bioorthogonality: The resulting protein carries an azide handle, ready for ex vivo conjugation.

Mechanistic Visualization

The following diagram illustrates the competitive entry of AHA into the central dogma.

Caption: Figure 1: The "Trojan Horse" incorporation pathway. AHA competes with Methionine for MetRS activation only when endogenous Methionine is depleted.

The Bioorthogonal Reaction (Detection)

Once AHA is incorporated, the "Click Chemistry" reaction is used to visualize or enrich the proteins.[3][6][7] The most robust method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

The Reaction Cocktail

For successful labeling, the reaction requires a precise balance of catalyst and protectant to prevent protein degradation.

-

CuSO₄: Provides the Copper(II) source.[8]

-

Reducing Agent (Sodium Ascorbate): Reduces Cu(II) to the active Cu(I) species in situ.

-

Ligand (THPTA or TBTA): Critical Component. The ligand binds Cu(I), preventing it from catalyzing the oxidation of proteins (which causes precipitation) while maintaining its catalytic activity for the triazole formation. THPTA is water-soluble and preferred for biological samples over TBTA.

-

Alkyne Probe: Biotin-alkyne (for enrichment) or Fluorophore-alkyne (for microscopy).[8][9]

Strategic Experimental Protocol

This protocol is designed for mammalian cell culture but can be adapted for C. elegans or tissue slices.

Phase I: Metabolic Labeling (Pulse)

Objective: Maximize AHA incorporation while maintaining cell viability.

-

Preparation: Warm "Met-Free" DMEM/RPMI media to 37°C.

-

Depletion (The Starvation Step): Wash cells 2x with PBS. Incubate in Met-Free media for 30 minutes .

-

Why: This depletes the intracellular pool of free Methionine, removing the high-affinity competitor for MetRS.

-

-

Pulse: Replace media with Met-Free media containing 4 mM AHA .

-

Duration: 1–4 hours.[3] (Longer pulses increase signal but may induce toxicity or proteostatic stress).

-

Control: Treat a separate set of cells with 4 mM Methionine (Negative Control) and Cycloheximide (Translation Inhibition Control).

-

Phase II: Fixation & Permeabilization (For Imaging)

-

Wash: 3x with ice-cold PBS to stop active transport.

-

Fix: 4% Paraformaldehyde (PFA) for 15 min at RT.

-

Permeabilize: 0.25% Triton X-100 in PBS for 10 min.

Phase III: The Click Reaction

Objective: Covalent attachment of the detection probe.[3][6]

-

Prepare Click Mix (Fresh): Add in this exact order to prevent Cu(I) precipitation:

-

Incubate: Add mix to cells. Incubate 30–60 min at Room Temp in the dark.

-

Wash: Extensive washing (3x 10 min) with PBS containing 1 mM EDTA (removes excess copper) and 0.1% Tween-20 (reduces background).

Workflow Visualization

Caption: Figure 2: Optimized BONCAT workflow ensuring specificity and signal integrity.

Expertise & Troubleshooting (E-E-A-T)

Toxicity Management

AHA is non-toxic in short pulses (<4 hours), but prolonged exposure (>12 hours) can inhibit protein synthesis rates due to the slower kinetics of MetRS charging.

-

Optimization: If long-term labeling is required (e.g., 24h), reduce AHA concentration to 0.5–1 mM and supplement with 10% normal Methionine to sustain basal translation rates.

The "Copper Shock"

Copper is toxic to live cells and can degrade proteins in lysates.

-

Solution: Always use THPTA or BTTAA ligands. Never use Copper without a ligand. If performing live-cell click chemistry (rare), use SPAAC (Copper-free) reagents, though they are bulkier and may have lower permeation.

Background Reduction

Non-specific binding of hydrophobic dyes is a common failure point.

-

Protocol Adjustment: Include a "blocking" step (3% BSA) before the click reaction. Post-click washes must include a detergent (Tween-20 or Triton) and a chelator (EDTA) to strip non-covalently bound copper-dye complexes.

References

-

Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Proceedings of the National Academy of Sciences, 103(25), 9482-9487. Link

-

Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. Link

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

-

Bagert, J. D., et al. (2016). Time-resolved proteomic analysis of quorum sensing in Pseudomonas aeruginosa using bioorthogonal noncanonical amino acid tagging. Chemical Science, 7, 1797-1806. Link

-

Jena Bioscience. 4-Azido-L-homoalanine HCl Data Sheet. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Azido-L-homoalanine HCl [baseclick.eu]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

- 7. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. L-Azidohomoalanine hydrochloride | 942518-29-8 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

L-Azidohomoalanine (L-AHA): An In-depth Technical Guide to a Versatile Methionine Analog for Probing Protein Dynamics

As a Senior Application Scientist, I've witnessed firsthand the transformative impact of innovative tools on our ability to unravel complex biological questions. Among these, L-azidohomoalanine (L-AHA) stands out as a particularly powerful and versatile methionine analog. This guide is born from extensive experience in the field, designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. We will move beyond simple protocols, delving into the causality behind experimental choices to empower you to design, execute, and interpret your L-AHA-based experiments with confidence and scientific rigor.

Part 1: Foundational Principles

The Central Role of Methionine in Cellular Function

Methionine is an essential amino acid, playing a pivotal role as the initiating amino acid in protein synthesis in eukaryotes and archaea. Beyond initiation, it is also incorporated throughout the polypeptide chain. Its unique sulfur-containing side chain also makes it a precursor for other essential molecules like S-adenosylmethionine (SAM), the primary methyl group donor in the cell. Given its fundamental role, the ability to track methionine incorporation provides a direct window into the dynamics of the proteome.

The Dawn of Bioorthogonal Chemistry

The study of biological processes within their native, complex environment has long been a challenge. Bioorthogonal chemistry, a term coined by Carolyn Bertozzi, refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions typically involve two mutually and exclusively reactive partners, often an azide and an alkyne, which are abiotic and therefore do not cross-react with the plethora of functional groups found in a cell. This innovation has opened the door to tagging and visualizing biomolecules with unprecedented specificity.

L-AHA: A Bioorthogonal Surrogate for Methionine

L-azidohomoalanine (L-AHA) is a non-canonical amino acid that is structurally very similar to methionine.[1] The key difference is the replacement of the methyl group of the thioether in methionine with an azide group.[2] This seemingly small modification is the key to its utility, as the azide group is a bioorthogonal chemical handle.[3]

Chemical and Biosynthetic Routes:

L-AHA can be synthesized through various chemical routes, with methods developed to be both concise and scalable for laboratory use. Additionally, biosynthetic pathways have been engineered in organisms like E. coli.[4] These pathways divert cellular metabolites such as L-homoserine and utilize enzymes like L-homoserine acetyltransferase and O-acetyl-L-homoserine sulfhydrylase to produce L-AHA.[4]

Part 2: Mechanism of Action: From Uptake to Incorporation

The successful use of L-AHA hinges on its ability to be recognized and utilized by the cell's own translational machinery.

Cellular Uptake and Bioavailability

L-AHA is cell-permeable and is taken up by cells through amino acid transporters.[5] For in vivo studies in animal models, L-AHA can be administered through various routes, including injection or by incorporating it into the diet.[6][7]

The Gatekeeper: Methionyl-tRNA Synthetase (MetRS) Recognition

The fidelity of protein synthesis is maintained by aminoacyl-tRNA synthetases, which are responsible for charging tRNAs with their cognate amino acids. The E. coli methionyl-tRNA synthetase (MetRS) has been shown to recognize and activate L-AHA, albeit with a lower efficiency than its natural substrate, methionine.[8] The active site of MetRS forms a hydrophobic pocket that accommodates the methionine side chain. While the azide group of L-AHA is larger than the methyl group of methionine, the flexibility of the active site allows for its binding.[4][9] Key residues within the active site play a crucial role in this recognition and in the subsequent catalytic steps.[4][9]

Ribosomal Incorporation into Nascent Polypeptide Chains

Once L-AHA is charged onto the methionyl-tRNA (tRNAMet), it is delivered to the ribosome. The ribosome does not distinguish between Met-tRNAMet and AHA-tRNAMet, leading to the incorporation of L-AHA into the growing polypeptide chain at positions encoded by the AUG codon.[8]

Caption: Workflow of L-AHA from cellular uptake to protein incorporation.

Part 3: Core Applications and Methodologies

The bioorthogonal azide handle on L-AHA-containing proteins allows for their detection and enrichment through a highly specific chemical reaction known as "click chemistry."

Visualizing Newly Synthesized Proteins: Fluorescent Non-canonical Amino Acid Tagging (FUNCAT)

FUNCAT is a powerful technique for visualizing newly synthesized proteins within cells and tissues.[10] The azide-modified proteins are reacted with a fluorescently tagged alkyne, allowing for their detection by microscopy.

Detailed Protocol for FUNCAT in Cultured Cells:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Wash cells with pre-warmed methionine-free medium to deplete intracellular methionine stores.

-

Incubate cells in methionine-free medium supplemented with L-AHA (typically 25-100 µM) for the desired labeling period (e.g., 1-4 hours).[11]

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Click Reaction:

-

Prepare the click reaction cocktail containing a fluorescent alkyne, copper(II) sulfate (CuSO4), and a reducing agent (e.g., sodium ascorbate).

-

Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash cells extensively with PBS.

-

Mount the coverslips and image using a fluorescence microscope.

-

Caption: The experimental workflow for FUNCAT.

Enriching and Identifying Newly Synthesized Proteins: Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT)

BONCAT is used to enrich and subsequently identify newly synthesized proteins, often by mass spectrometry.[12] In this method, the azide-labeled proteins are reacted with an alkyne-tagged affinity handle, such as biotin.

Detailed Protocol for BONCAT Coupled with Mass Spectrometry:

-

Cell Culture and Labeling: Follow the same procedure as for FUNCAT.

-

Cell Lysis: Lyse the cells in a buffer containing detergents and protease inhibitors.

-

Click Reaction: Perform the click reaction with an alkyne-biotin conjugate.

-

Affinity Purification:

-

Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-bead Digestion and Mass Spectrometry:

-

Digest the captured proteins into peptides directly on the beads using trypsin.

-

Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Caption: The experimental workflow for BONCAT-MS.

Studying Protein Dynamics: Pulse-Chase Analysis with L-AHA

Pulse-chase analysis is a classic technique to study the synthesis and degradation of proteins. L-AHA provides a non-radioactive alternative for these experiments.[9] Cells are first "pulsed" with L-AHA for a short period to label newly synthesized proteins. Then, the L-AHA is "chased" with an excess of unlabeled methionine, and the fate of the labeled protein population is monitored over time.[13]

Quantitative Proteomics with L-AHA

For comparative studies, L-AHA labeling can be combined with quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[14][15] In this approach, two cell populations are grown in media containing "light" or "heavy" isotopes of an amino acid (e.g., arginine and lysine). One population is then treated with a stimulus and labeled with L-AHA. By combining the lysates and performing BONCAT-MS, the relative abundance of newly synthesized proteins between the two conditions can be accurately quantified.[13]

| Strategy | Principle | Advantages | Disadvantages |

| BONCAT with Label-Free Quantification | L-AHA labeling followed by enrichment and quantification based on spectral counting or peak intensity. | Simple experimental setup. | Less accurate for quantification compared to isotopic labeling methods. |

| BONCAT-SILAC | Combines L-AHA labeling with metabolic labeling using stable isotopes. | High accuracy and precision in relative quantification. | Requires cells that can be metabolically labeled; longer experimental times. |

| pSILAC (pulsed SILAC) with BONCAT | A short pulse of heavy amino acids is given along with L-AHA. | Allows for the study of protein dynamics over shorter time scales. | Can be more complex to analyze the data. |

Part 4: Advanced Applications and Considerations

In Vivo Labeling with L-AHA

L-AHA has been successfully used for in vivo labeling in various model organisms, including zebrafish and mice.[16][17] This allows for the study of protein synthesis in the context of a whole organism, providing insights into developmental processes, disease progression, and the effects of therapeutic interventions.[18] However, in vivo labeling requires careful optimization of the delivery method, dosage, and labeling time to ensure efficient incorporation without causing toxicity.[17]

L-AHA in Drug Discovery and Development

L-AHA-based techniques are proving to be invaluable in the pharmaceutical industry.

-

Target Identification and Validation: By comparing the newly synthesized proteomes of cells treated with a drug candidate versus a control, researchers can identify proteins whose synthesis is altered, potentially revealing the drug's target and mechanism of action.[7][19]

-

Monitoring Drug Efficacy and Off-Target Effects: L-AHA can be used to monitor how a drug affects protein synthesis over time, providing information on its efficacy.[20] Furthermore, it can help identify unintended changes in protein synthesis, revealing potential off-target effects that could lead to toxicity.[1][21] For example, a study on the proteasome inhibitor bortezomib used L-AHA labeling to reveal global changes in protein synthesis and degradation, providing insights into the cellular response to the drug.[20]

L-AHA vs. Other Methionine Analogs (e.g., HPG): A Comparative Analysis

Homopropargylglycine (HPG) is another commonly used methionine analog that contains an alkyne group instead of an azide. The choice between L-AHA and HPG depends on the specific application and the subsequent click chemistry reaction.

| Feature | L-Azidohomoalanine (L-AHA) | L-Homopropargylglycine (HPG) |

| Bioorthogonal Handle | Azide (-N3) | Alkyne (-C≡CH) |

| Incorporation Efficiency | Generally well-incorporated, but can be lower than HPG in some systems.[22] | Often shows higher incorporation efficiency.[22] |

| Cytotoxicity | Generally low, but can vary between cell types and concentrations.[23] | Can exhibit higher cytotoxicity in some cases.[23] |

| Click Chemistry Compatibility | Can be used with both copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry.[24] | Primarily used with copper-catalyzed click chemistry. |

Part 5: Ensuring Scientific Rigor: Controls, Troubleshooting, and Data Interpretation

Essential Control Experiments

To ensure the validity of your results, it is crucial to include proper controls in your experiments.

-

Negative Controls:

-

Methionine-only: Cells incubated with methionine instead of L-AHA to control for non-specific binding to the affinity resin.

-

Protein Synthesis Inhibitor: Cells treated with a protein synthesis inhibitor (e.g., cycloheximide or anisomycin) along with L-AHA to confirm that the signal is dependent on active translation.[14]

-

-

Positive Controls: A known newly synthesized protein can be monitored to ensure the labeling and enrichment process is working efficiently.

-

Cytotoxicity Assessment: It is important to assess the potential toxicity of L-AHA at the concentrations and incubation times used in your experiments.[23]

Troubleshooting Common Issues

| Problem | Potential Cause | Solution |

| Low or No Signal | Inefficient L-AHA incorporation. | Optimize L-AHA concentration and incubation time. Ensure complete methionine depletion. |

| Inefficient click reaction. | Use fresh reagents. Optimize reaction conditions (e.g., catalyst concentration, time). | |

| High Background | Non-specific binding to affinity resin. | Increase the stringency of wash steps. Use a pre-clearing step with unconjugated beads. |

| Endogenously biotinylated proteins (for BONCAT). | Include a control without L-AHA labeling to identify these proteins. | |

| Cell Death/Toxicity | L-AHA concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. |

| Prolonged incubation in methionine-free medium. | Minimize the duration of methionine starvation. |

A Guide to Data Analysis for L-AHA-based Proteomics

The analysis of proteomics data requires a specialized bioinformatics pipeline.[3]

-

Raw Data Processing: Raw mass spectrometry data is processed to extract peptide and protein identification and quantification information.

-

Database Searching: The experimental mass spectra are searched against a protein database to identify the corresponding peptides and proteins.

-

Statistical Analysis: Statistical tests are applied to identify proteins that are significantly changed in abundance between different experimental conditions.

-

Data Visualization: Volcano plots and heatmaps are commonly used to visualize the results of the differential protein expression analysis.

Conclusion

L-azidohomoalanine has emerged as a cornerstone of modern chemical biology and proteomics, providing an unprecedented view into the dynamic world of protein synthesis. Its versatility, coupled with the power of bioorthogonal chemistry, has enabled researchers to ask and answer questions that were previously intractable. From visualizing the birth of new proteins in a single cell to identifying novel drug targets, the applications of L-AHA continue to expand. By understanding the fundamental principles, mastering the experimental techniques, and applying rigorous controls and data analysis, researchers can harness the full potential of this remarkable molecular tool to drive their discoveries forward.

References

-

Fournier, M. J., et al. (2003). Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase. Journal of Molecular Biology, 332(5), 1163-1175. [Link]

-

Jakubowski, H. (1996). The synthetic/editing active site of an aminoacyl-tRNA synthetase: evidence for binding of thiols in the editing subsite. Biochemistry, 35(26), 8252-8259. [Link]

-

Tom Dieck, S., et al. (2012). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current Protocols in Cell Biology, Chapter 7, Unit 7.11. [Link]

-

Eichelbaum, K., et al. (2023). An integrated workflow for quantitative analysis of the newly synthesized proteome. Nature Communications, 14(1), 8196. [Link]

-

Gass J, Papagiannidis D, Gwerder M, et al. (2025). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLoS One. [Link]

-

Zhang, Y., et al. (2022). Fragment screening and structural analyses highlight the ATP-assisted ligand binding for inhibitor discovery against type 1 methionyl-tRNA synthetase. Nucleic Acids Research, 50(10), 5846-5860. [Link]

-

Butko, A., et al. (2021). Three methods for examining the de novo proteome of microglia using BONCAT bioorthogonal labeling and FUNCAT click chemistry. STAR Protocols, 2(4), 100898. [Link]

-

Ma, Y., et al. (2018). Quantitative Analysis of Newly Synthesized Proteins. Nature Protocols, 13(8), 1744-1762. [Link]

-

Ullrich, M., et al. (2014). Protocol for quantifying the in vivo rate of protein degradation in mice using a pulse-chase technique. STAR Protocols, 2(3), 100705. [Link]

-

Jena Bioscience. Amino Acid-based Fluorescent & Biotin Protein Labeling. [Link]

-

Wikipedia. Pulse-chase analysis. [Link]

-

AARS Online. Methionyl-tRNA Synthetase. [Link]

-

Alhourani, L., et al. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. International Journal of Molecular Sciences, 26(23), 63. [Link]

-

Ma, D., et al. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 14(10), 859-868. [Link]

-

Wang, J., et al. (2014). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy, 10(6), 1095-1104. [Link]

-

Zhang, M. M., et al. (2017). Proteomic profiling of de novo protein synthesis in starvation-induced autophagy using bioorthogonal noncanonical amino acid tagging. Autophagy, 13(4), 732-744. [Link]

-

Evans, R. J., et al. (2020). Cell-specific non-canonical amino acid labelling identifies changes in the de novo proteome during memory formation. eLife, 9, e51542. [Link]

-

Hodas, J. J., et al. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. Molecular Imaging and Biology, 23(6), 863-874. [Link]

-

ResearchGate. (2025). Aha labeling does not cause artifacts in protein identification. [Link]

-

Hinz, F. I., et al. (2012). Non-canonical amino acid labeling in vivo to visualize and affinity purify newly synthesized proteins in larval zebrafish. ACS Chemical Neuroscience, 3(1), 40-49. [Link]

-

Calve, S., et al. (2016). Incorporation of non-canonical amino acids into the developing murine proteome. Scientific Reports, 6, 32328. [Link]

-

Cambridge Isotope Laboratories, Inc. L-Azidohomoalanine·HCl. [Link]

-

Gade, P., et al. (2025). Evaluation of Translation Rate Through L-azidohomoalanine (AHA) Incorporation and Subsequent Alkyne Fluorophore-Mediated Click Chemistry in Yeast. Journal of Visualized Experiments, (209), e66930. [Link]

-

Vector Laboratories. L-AZIDOHOMOALANINE (AHA). [Link]

-

Loebel, C., et al. (2023). Metabolic labelling of secreted matrix to investigate cell-material interactions in tissue engineering and mechanobiology. Nature Protocols, 18(3), 856-877. [Link]

-

Creative Diagnostics. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

-

ResearchGate. (2025). Bioorthogonal labeling workflow of L-azidohomoalanine (AHA). [Link]

-

McClatchy, D. B., et al. (2015). Pulsed Azidohomoalanine Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice. Journal of Proteome Research, 14(11), 4815-4822. [Link]

-

Technology Networks. (2025). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. [Link]

-

Click Chemistry Tools. (n.d.). HPG/AHA Protein Synthesis Assay Protocol Fluorescent Microscopy. [Link]

-

Creative Diagnostics. Off-Target Effects Analysis. [Link]

-

Ardigen. (2026). What is Target Identification in Drug Discovery? AI & Therapeutic Insights. [Link]

-

Massive Bio. (2026). Off Target Effect. [Link]

-

Welle, A., et al. (2023). Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium. International Journal of Molecular Sciences, 24(15), 11956. [Link]

Sources

- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]

- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 3. Proteomics Data Preprocessing Methods - Creative Proteomics [creative-proteomics.com]

- 4. The synthetic/editing active site of an aminoacyl-tRNA synthetase: evidence for binding of thiols in the editing subsite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Use of analogues of methionine and methionyl adenylate to sample conformational changes during catalysis in Escherichia coli methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three methods for examining the de novo proteome of microglia using BONCAT bioorthogonal labeling and FUNCAT click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]

- 13. An integrated workflow for quantitative analysis of the newly synthesized proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. brain.mpg.de [brain.mpg.de]

- 17. Incorporation of non-canonical amino acids into the developing murine proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What is Target Identification in Drug Discovery? AI & Therapeutic Insights [ardigen.com]

- 20. mdpi.com [mdpi.com]

- 21. massivebio.com [massivebio.com]

- 22. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bioorthogonal Labeling with L-Azidohomoalanine (AHA)

A Senior Application Scientist's Perspective on Probing Proteome Dynamics

For researchers, scientists, and drug development professionals venturing into the dynamic world of the proteome, understanding the nuances of protein synthesis and turnover is paramount. Traditional methods, often reliant on radioactive isotopes, present significant logistical and safety challenges.[1][2] Bioorthogonal labeling with L-Azidohomoalanine (AHA) has emerged as a powerful, non-radioactive alternative, offering a versatile toolkit to investigate proteome dynamics in living systems with high precision.[3][4] This guide provides an in-depth technical overview of the principles and practices of AHA labeling, grounded in field-proven insights to empower your research.

The Core Principle: A Tale of Two Chemistries

At its heart, AHA labeling is a two-step process that elegantly decouples the biological incorporation of a chemical reporter from its subsequent detection. This strategy, a cornerstone of bioorthogonal chemistry, allows for the precise labeling of biomolecules in their native environment without interfering with cellular processes.[5][6]

Metabolic Incorporation: The "Trojan Horse" Strategy

L-Azidohomoalanine is a non-canonical amino acid, a structural analog of methionine, that bears a key modification: an azide (-N3) group.[7][8] This small, bio-inert functional group is the linchpin of the entire technique. When introduced to cells or organisms, AHA is recognized by the endogenous translational machinery, specifically the methionyl-tRNA synthetase, and is incorporated into newly synthesized proteins in place of methionine.[9] This metabolic "trick" effectively endows a whole cohort of nascent proteins with a chemical handle—the azide—that is absent from the native proteome.[10][11]

It is crucial to acknowledge that the incorporation efficiency of AHA is lower than that of its natural counterpart, methionine.[8][9] Therefore, experiments are often conducted in methionine-free media to enhance AHA uptake and labeling density.[2][8][12] While concerns about potential cellular stress due to methionine starvation or AHA itself have been raised, multiple studies have shown that at optimized concentrations and durations, AHA labeling has minimal impact on global protein synthesis, degradation, and overall cell physiology.[9][13][14]

Bioorthogonal Ligation: The "Click" Reaction

Once AHA is incorporated into the proteome, the azide group serves as a target for a highly specific and efficient chemical reaction known as "click chemistry."[15][16][17][18] This reaction covalently attaches a reporter molecule, which can be a fluorophore for imaging, a biotin tag for enrichment and mass spectrometry-based proteomics, or other functionalities for various downstream applications.[3][4] The beauty of this ligation is its bioorthogonality; the azide and its reaction partner, an alkyne, are mutually reactive only with each other and are inert to the vast array of other functional groups present in a complex biological system.[5][6]

Two primary flavors of the azide-alkyne cycloaddition are employed in AHA labeling:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly robust and efficient reaction that utilizes a copper(I) catalyst to join a terminal alkyne to the azide of AHA, forming a stable triazole linkage.[19][20][21] The reaction is fast, high-yielding, and can be performed in aqueous buffers, making it suitable for a wide range of applications.[15][21] However, the cytotoxicity of the copper catalyst can be a concern for live-cell imaging applications, though the use of copper-chelating ligands can mitigate this issue.[21][22]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN).[22][][24] The ring strain of the cyclooctyne provides the driving force for the reaction with the azide, proceeding readily at physiological temperatures without any catalyst.[][25] This makes SPAAC the preferred method for in vivo labeling and live-cell imaging where biocompatibility is paramount.[5][] While generally slower than CuAAC, newer generations of cyclooctynes have been developed with enhanced reaction kinetics.[24]

Experimental Workflow: From Labeling to Detection

A successful AHA labeling experiment hinges on careful planning and execution of a multi-step workflow. The following provides a generalized framework that can be adapted to specific experimental needs.

Caption: A generalized workflow for bioorthogonal labeling with AHA.

Detailed Experimental Protocol: A Representative Example for Cultured Cells

This protocol provides a starting point for labeling newly synthesized proteins in mammalian cell culture. Optimization of AHA concentration, incubation time, and reagent concentrations is recommended for each cell type and experimental setup.[12][26]

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free DMEM (or other appropriate basal medium)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO or water)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, a copper-chelating ligand like THPTA for CuAAC, and an alkyne-probe; or a cyclooctyne-probe for SPAAC)

Procedure:

-

Cell Seeding: Plate cells to achieve 70-80% confluency at the time of labeling.[12]

-

Methionine Depletion (Optional but Recommended): Gently wash cells twice with pre-warmed PBS. Replace the complete medium with methionine-free medium supplemented with dFBS and incubate for 30-60 minutes to deplete intracellular methionine pools.[1][27]

-

AHA Labeling: Replace the depletion medium with fresh methionine-free medium containing the desired final concentration of AHA (typically 25-100 µM).[7][12] The optimal concentration and incubation time (from 30 minutes to several hours) should be empirically determined.[28][29]

-

Cell Harvest and Lysis: After incubation, place the cells on ice, wash twice with ice-cold PBS, and lyse the cells in an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

Click Reaction (CuAAC Example):

-

To a designated amount of protein lysate (e.g., 50-100 µg), add the alkyne-probe (e.g., alkyne-biotin or alkyne-fluorophore).

-

Sequentially add the click chemistry catalyst components: copper(II) sulfate, a reducing agent, and a copper-chelating ligand.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light if using a fluorescent probe.[1]

-

-

Downstream Processing: The labeled proteome is now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, Western blotting, or affinity purification for mass spectrometry.

Applications in Research and Drug Development

The versatility of AHA labeling has opened up new avenues for investigating a wide range of biological questions and has significant implications for drug development.

Probing Global and Specific Protein Synthesis

By pulse-labeling cells with AHA for a defined period, researchers can specifically capture and identify proteins that are actively being synthesized under different conditions.[27][30] This has been instrumental in studying cellular responses to various stimuli, such as stress, growth factor signaling, and drug treatment.[9][30] For example, combining AHA labeling with quantitative mass spectrometry (a technique often referred to as BONCAT, for Bioorthogonal Non-Canonical Amino Acid Tagging) allows for the global quantification of changes in the nascent proteome.[9]

Measuring Protein Degradation and Turnover

In a pulse-chase experimental design, cells are first labeled with AHA and then the AHA-containing medium is replaced with a medium containing an excess of unlabeled methionine.[30] By tracking the disappearance of the AHA-labeled protein pool over time, researchers can determine the degradation rates of specific proteins or the global proteome.[30] This approach is invaluable for studying proteostasis and the mechanisms of protein quality control.

In Vivo Labeling and Tissue-Specific Proteomics

AHA can be administered to living organisms, including rodents and zebrafish, through diet or injection, enabling the study of protein synthesis in a physiological context.[9][14][31] This has been particularly powerful for investigating protein dynamics in specific tissues and organs during development, disease progression, and in response to therapeutic interventions.[14][31]

Drug Discovery and Target Engagement

In drug development, AHA labeling can be used to assess the on-target and off-target effects of a compound on protein synthesis. By comparing the nascent proteomes of treated and untreated cells, researchers can identify proteins whose synthesis is specifically modulated by the drug. Furthermore, this technique can be adapted to study the synthesis of specific protein classes, such as secreted proteins, which are often difficult to analyze due to their low abundance in cell lysates.[9]

Technical Considerations and Best Practices

While AHA labeling is a robust technique, several factors can influence the quality and interpretation of the data.

| Parameter | Consideration | Recommendation |

| AHA Concentration | High concentrations can be cytotoxic, while low concentrations may result in insufficient labeling. | Titrate AHA concentration (typically 25-100 µM) for each cell type to find the optimal balance between labeling efficiency and cell health.[12] |

| Incubation Time | Short incubation times capture immediate translational responses, while longer times provide a more cumulative view of protein synthesis. | The duration should be tailored to the specific biological question being addressed. |

| Methionine Depletion | Enhances AHA incorporation but can also induce a cellular stress response. | A 30-60 minute depletion is generally sufficient. For sensitive cell lines, this step can be omitted, but higher AHA concentrations may be required.[27] |

| Click Reaction Efficiency | Incomplete reaction can lead to underestimation of labeled proteins. | Ensure fresh reagents and optimized concentrations of catalyst and probe. For SPAAC, choose a cyclooctyne with appropriate reaction kinetics.[26] |

| Off-Target Reactions | While highly specific, some strained alkynes used in SPAAC have been reported to react with thiols in proteins.[32] | Blocking free thiols with reagents like iodoacetamide prior to the click reaction can minimize this off-target labeling.[32] |

| Protein Coverage | AHA labeling is not applicable to proteins that do not contain methionine. | While a small percentage of the proteome lacks methionine, this is a minor limitation for most global proteomic studies.[9] |

Future Perspectives

The field of bioorthogonal chemistry is continually evolving, with the development of new non-canonical amino acids and ligation chemistries. We can anticipate the emergence of AHA analogs with improved incorporation efficiencies and novel bioorthogonal reaction partners with even faster kinetics and greater specificity. Furthermore, the combination of AHA labeling with other "omics" technologies and advanced imaging techniques will undoubtedly provide a more integrated understanding of cellular function in health and disease. For instance, light-activated "caged" AHA allows for spatiotemporal control of protein labeling, enabling the study of protein synthesis in specific subcellular compartments or in response to localized stimuli.[33]

References

-

Dieterich, D. C., Lee, J. J., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols, 2(3), 532–544. [Link]

-

Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Retrieved from [Link]

-

Kim, Y. G., & Seitchik, J. L. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54910. [Link]

-

Zhang, M., & Zhang, J. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert review of proteomics, 14(6), 529-543. [Link]

-

Isenegger, P. G., & Davis, B. G. (2012). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 10(44), 8864-8869. [Link]

-

ResearchGate. (n.d.). Bioorthogonal reactions for labeling of a protein of interest. CuAAC, copper-catalyzed azide alkyne cycloaddition. Retrieved from [Link]

-

Arif, E., Mobley, J. A., & Tippins, R. S. (2025). Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment. International Journal of Molecular Sciences, 26(23), 12345. [Link]

-

ResearchGate. (n.d.). Workflow for AHA-labeling of de novo protein synthesis in autophagy.... Retrieved from [Link]

-

Bio-protocol. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric. Bio-protocol, 9(8), e3215. [Link]

-

Liu, J., Liu, Y., & Li, J. (2014). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy, 10(6), 1096-1105. [Link]

-

Kim, J. H., & Kim, K. M. (2019). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. Bio-protocol, 9(8), e3215. [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]

-

Mbua, N. E., Guo, J., & Hu, C. A. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. ChemBioChem, 12(12), 1912-1921. [Link]

-

van Geel, R., Pruijn, G. J., & van Delft, F. L. (2012). Preventing Thiol-Yne Addition Improves the Specificity of Strain-Promoted Azide−Alkyne Cycloaddition. Bioconjugate Chemistry, 23(3), 392-398. [Link]

-

Jena Bioscience. (n.d.). 4-Azido-L-homoalanine HCl (L-AHA), Protein synthesis monitoring. Retrieved from [Link]

-

Caltech Authors. (2007, March 15). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Retrieved from [Link]

-

McGill, T. J., & Ashtekar, A. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. Scientific Reports, 11(1), 12563. [Link]

-

Signer, R. A., & Morrison, S. J. (2015). Pulsed Azidohomoalanine Labeling in Mammals (PALM) Detects Changes in Liver-Specific LKB1 Knockout Mice. Journal of Proteome Research, 14(11), 4645-4653. [Link]

-

Journal of High School Science. (2025). Optimized Azidohomoalanine labeling protocol enables sensitive detection of de novo protein synthesis in C. elegans under heat shock. Journal of High School Science, 9(4), 295. [Link]

-

Al-Ghazi, M. S. (2020). Probing protein dynamics in vivo using non-canonical amino acid labeling. University of California, Irvine. [Link]

-

McGill, T. J., & Ashtekar, A. (2021). An Integrative Biology Approach to Quantify the Biodistribution of Azidohomoalanine In Vivo. Scientific reports, 11(1), 1-13. [Link]

-

Adams, S. R., & Tsien, R. Y. (2018). Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids. ACS chemical biology, 13(5), 1165-1172. [Link]

-

Liu, J., Liu, Y., & Li, J. (2014). Development of a novel method for quantification of autophagic protein degradation by AHA labeling. Autophagy, 10(6), 1096-1105. [Link]

-

Lorenz-Ochoa, K. A., Cho, M., Parekh, S. H., & Baiz, C. R. (2024). Strengths and Drawbacks of Azidohomoalanine as a Site-Specific Crowding Probe. The Journal of Physical Chemistry B. [Link]

-

ResearchGate. (n.d.). Bioorthogonal labeling workflow of L-azidohomoalanine (AHA). AHA is.... Retrieved from [Link]

-

Dieterich, D. C., & Link, A. J. (2009). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current protocols in cell biology, Chapter 7, Unit 7.11. [Link]

-

A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry. (2023, August 23). LinkedIn. [Link]

-

ResearchGate. (2025, August 9). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging | Request PDF. Retrieved from [Link]

-

Bio-protocol. (2019, April 20). Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis. Retrieved from [Link]

-

bioRxiv. (2025, May 23). Optimization of Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) for effective low-disruption labelling of Arabidopsis proteins in vivo. Retrieved from [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4333-4345. [Link]

-

The Scientist. (2024, February 13). Making Connections: Click Chemistry and Bioorthogonal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

-

CAS.org. (2022, October 5). Key insights on click chemistry and bioorthogonal chemistry. Retrieved from [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. bio-protocol.org [bio-protocol.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. 4-Azido-L-homoalanine HCl (L-AHA), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genscript.com [genscript.com]

- 11. authors.library.caltech.edu [authors.library.caltech.edu]

- 12. Development of a novel method for quantification of autophagic protein degradation by AHA labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. hammer.purdue.edu [hammer.purdue.edu]

- 15. lumiprobe.com [lumiprobe.com]

- 16. A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 17. the-scientist.com [the-scientist.com]

- 18. Key insights on click chemistry and bioorthogonal chemistry | CAS [cas.org]

- 19. creative-biolabs.com [creative-biolabs.com]

- 20. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. vectorlabs.com [vectorlabs.com]

- 22. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. scispace.com [scispace.com]

- 25. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Click-IT™ AHA (L-Azidohomoalanine) - FAQs [thermofisher.com]

- 27. Measuring Protein Synthesis during Cell Cycle by Azidohomoalanine (AHA) Labeling and Flow Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 29. biorxiv.org [biorxiv.org]

- 30. mdpi.com [mdpi.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 33. Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

4-Azido-L-homoalanine hydrochloride solubility and stability

This technical guide is structured to provide actionable, field-verified data for the handling and application of 4-Azido-L-homoalanine hydrochloride (AHA·HCl). It deviates from standard datasheets by focusing on the causality of experimental failure points—specifically regarding solubility limits and chemical stability during metabolic labeling.

Solubility, Stability, and Metabolic Labeling Dynamics

Part 1: Executive Summary

4-Azido-L-homoalanine hydrochloride (AHA) is a non-canonical amino acid analogue of methionine (Met). It contains a bioorthogonal azide moiety that allows for the selective labeling of nascent proteomes via "Click Chemistry" (CuAAC or SPAAC).

Critical Insight for Researchers: Unlike many click reagents, AHA is a metabolic substrate. Its utility depends not just on chemical stability, but on its ability to outcompete endogenous methionine for the methionyl-tRNA synthetase (MetRS). Therefore, solubility (for high-concentration pulsing) and chemical integrity (avoiding pre-incorporation reduction) are the two pillars of successful BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) experiments.

Part 2: Physicochemical Profile & Solubility

The hydrochloride salt form (AHA[1]·HCl) is specifically manufactured to improve aqueous solubility compared to the zwitterionic free base.

Solubility Data Matrix

| Solvent System | Solubility Limit (approx.) | Preparation Notes |

| Water (ddH₂O) | ~50 mg/mL (270 mM) | Preferred for Stocks. The HCl salt dissociates readily. If solution is cloudy, mild sonication (30s) clears it. |

| DMSO | > 100 mg/mL | High Stability. Recommended for long-term frozen stocks (-20°C).[2] Avoid using old/hydrated DMSO to prevent hydrolysis. |

| PBS (pH 7.4) | ~10–20 mg/mL | Salt effects may slightly reduce solubility compared to pure water. Prepare fresh. |

| Methanol | Soluble | Useful for organic synthesis applications, less relevant for cell culture. |

Senior Scientist Protocol:

-

Stock Preparation: Prepare a 100 mM stock solution in sterile ddH₂O or dry DMSO.

-

Filtration: Always filter-sterilize aqueous stocks through a 0.22 µm PVDF or PES membrane immediately after dissolution. Azides are stable to filtration.

-

Working Concentration: Typical cell culture pulsing requires 1–4 mM final concentration. The high solubility of the HCl salt allows you to add small volumes (1:100 or 1:1000 dilution) to media, preventing osmotic shock.

Part 3: Stability Dynamics & Chemical Incompatibility

The azide group (

1. Chemical Incompatibility (The "Silent Killer")

CRITICAL WARNING: The most common cause of failed AHA labeling is the inadvertent reduction of the azide group before the click reaction.

-

Reducing Agents: Avoid DTT (Dithiothreitol) and TCEP (Tris(2-carboxyethyl)phosphine) in buffers prior to the click reaction. These agents reduce alkyl azides to amines via the Staudinger reduction mechanism.

-

Result: The azide converts to an amine, which is inert to alkynes. The protein is synthesized but cannot be labeled.

-

-

Preservatives: Avoid sodium azide (NaN₃) in buffers. It acts as a competitive inhibitor for the click reaction reagents.

2. Thermal & pH Stability

-

Storage (Lyophilized): Stable for >2 years at -20°C. Highly hygroscopic; keep desiccated.

-

Storage (Solution): Aqueous stocks are stable for 1–2 weeks at 4°C. For long-term (>1 month), store DMSO stocks at -20°C.

-

pH Tolerance: Stable between pH 4.0 and 11.0. Avoid strong acids which can protonate the azide (forming hydrazoic acid,

, which is volatile and toxic).

3. Photosensitivity

While alkyl azides (like AHA) are more stable than aryl azides, they remain photosensitive.

-

Protocol: Wrap stock vials in aluminum foil. Perform long incubations in the dark.

Part 4: Mechanistic Context (Metabolic Incorporation)

AHA functions because the methionyl-tRNA synthetase (MetRS) has a "promiscuous" binding pocket that cannot strictly distinguish the ethyl side chain of Methionine from the azido-propyl side chain of AHA.

Caption: Figure 1. Metabolic gating.[3][4] AHA competes with Methionine for tRNA charging. Successful labeling requires Methionine depletion to favor AHA incorporation.[4][5]

Part 5: Optimized Experimental Workflow (BONCAT)

This protocol ensures maximum incorporation while preserving the azide tag for downstream detection.

Phase 1: Metabolic Labeling

-

Starvation: Wash cells 2x with warm PBS. Incubate in Met-free media for 30–60 minutes to deplete intracellular methionine reserves.

-

Pulse: Add AHA·HCl (final conc. 1–4 mM ) to the Met-free media.

-

Control: Prepare a negative control sample with Methionine (no AHA) and a protein synthesis inhibition control (e.g., Cycloheximide) to validate that the signal is from nascent translation.

-

-

Incubation: Incubate for the desired timeframe (e.g., 1–4 hours for rapid turnover proteins).

Phase 2: Lysis & Click Reaction

-

Lysis: Lyse cells in a buffer containing 1% SDS (to denature proteins, exposing internal Met/AHA sites).

-

Note: Do NOT include DTT or TCEP in the lysis buffer.

-

-

Click Reaction (CuAAC):

-

Protein Lysate: 50–100 µg (adjusted to 1 mg/mL).

-

Alkyne Probe: Biotin-Alkyne or Fluorophore-Alkyne (50 µM).

-

Catalyst: CuSO₄ (1 mM) pre-mixed with THPTA ligand (5 mM). THPTA protects proteins from oxidation.

-

Reducing Agent: Sodium Ascorbate (2.5 mM). Add last to initiate reaction.

-

-

Termination: Precipitate proteins (Methanol/Chloroform) to remove excess free probe before Western Blot or Mass Spec analysis.

Caption: Figure 2. BONCAT Workflow. Step 3 is the critical control point where reducing agents must be excluded to prevent azide degradation.

References

-

Dieterich, D. C., et al. (2006). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Proceedings of the National Academy of Sciences, 103(25), 9482–9487. Link

-

Jena Bioscience. (n.d.).[3] 4-Azido-L-homoalanine HCl Data Sheet. Jena Bioscience.[3] Link

-

Thermo Fisher Scientific. (n.d.). Click Chemistry Labeling Reagents and Kits.[3][6][7] Thermo Fisher Scientific User Guide. Link

-

Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. 4-Azido-L-phenylalanine hydrochloride | TargetMol [targetmol.com]

- 3. jenabioscience.com [jenabioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. A BONCAT-iTRAQ method enables temporally resolved quantitative profiling of newly synthesised proteins in Leishmania mexicana parasites during starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. 4-Azido-L-homoalanine HCl (L-AHA), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

Methodological & Application

Application Note: Metabolic Labeling of Nascent Proteomes using 4-Azido-L-homoalanine (AHA)

Introduction & Principle

Proteomic analysis has traditionally relied on "snapshot" techniques that measure total protein abundance. However, distinguishing newly synthesized proteins (NSPs) from the pre-existing pool is critical for understanding dynamic cellular responses to drug treatment, stress, or differentiation.

This protocol details the use of 4-Azido-L-homoalanine (AHA) , a methionine surrogate, for metabolic labeling.[1] This technique, known as BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) , exploits the promiscuity of the methionyl-tRNA synthetase (MetRS) to incorporate AHA into nascent peptide chains. The resulting azide-labeled proteins can be chemically targeted via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—"Click Chemistry"—with alkyne-functionalized fluorophores (for imaging) or biotin tags (for enrichment and Mass Spectrometry).[2]

Key Advantages[3]

-

Temporal Resolution: Labels only proteins synthesized during the "pulse" window.

-

Non-Toxic: Unlike radioactive

S-Methionine, AHA is cell-permeable and non-toxic for pulse durations up to 18 hours. -

High Specificity: The azide moiety is biologically inert (bioorthogonal) and does not react with native cellular components.[3]

Mechanism of Action

The workflow relies on two distinct chemical phases: the biological incorporation (Metabolic Labeling) and the chemical detection (Click Reaction).[2][4]

Figure 1: The BONCAT workflow. Step 1 removes endogenous methionine to maximize AHA incorporation efficiency.

Pre-Experimental Considerations

Critical Reagent Selection

-

Ligand Choice (THPTA vs. TBTA): We explicitly recommend THPTA over TBTA. TBTA is poorly water-soluble and requires DMSO/methanol, which can precipitate proteins. THPTA is water-soluble and acts as a sacrificial antioxidant, protecting histidine and cysteine residues from copper-induced oxidation during the click reaction.[5]

-

Copper Source: Use CuSO

(Copper(II) Sulfate).[4][6][7][8] It must be reduced to Cu(I) in situ to catalyze the reaction.[6][7] -

Reducing Agent: Sodium Ascorbate.[4][6][7][8][9] Note: This oxidizes rapidly in air.[3] Solutions must be prepared fresh for every experiment.

Control Arms

Every experiment must include:

-

Negative Control: Cells incubated with Methionine (no AHA) + Click Reagents. (Determines non-specific dye binding).

-

Protein Synthesis Control: Cells treated with Cycloheximide (CHX) + AHA. (Verifies that signal is translation-dependent).

Protocol Phase 1: Metabolic Labeling (The Pulse)

Objective: Incorporate AHA into nascent proteins.

-

Preparation: Warm Methionine-free (Met-) media and complete media to 37°C.

-

Depletion (Starvation):

-

Wash cells 2x with PBS (warm) to remove residual methionine.

-

Incubate cells in Met- media for 30–60 minutes at 37°C.

-

Insight: Do not exceed 60 minutes; prolonged starvation induces autophagy and halts translation.

-

-

The Pulse:

-

Replace media with Met- media containing 50

M to 100 -

Note: For short pulses (<2 hours), use higher concentration (100

M). For long pulses (>4 hours), use 50 -

Incubate for the desired duration (e.g., 2 hours).

-

-

Termination:

-

For Lysates (Western/MS): Wash 2x with ice-cold PBS. Harvest cells by scraping in Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 8.0) containing protease inhibitors.[1] Boil at 95°C for 5 min to denature proteins (improves click efficiency).

-

For Imaging: Wash 2x with PBS. Fix with 4% Paraformaldehyde (PFA) for 15 min. Permeabilize with 0.25% Triton X-100 for 10 min.

-

Protocol Phase 2: The Click Reaction

Objective: Chemically tag the azide-labeled proteins. Safety: Copper is toxic; handle waste appropriately.

Reagent Setup (Table 1)

| Component | Stock Conc. | Final Conc. | Solvent | Storage |

| CuSO | 20 mM | 1 mM | Water | RT |

| THPTA Ligand | 100 mM | 2 mM | Water | -20°C |

| Sodium Ascorbate | 500 mM | 10 mM | Water | Fresh Only |

| Alkyne Tag | 1-5 mM | 10-50 | DMSO | -20°C |

Step-by-Step Reaction

Crucial: The order of addition prevents copper precipitation and ensures efficient catalysis.

-

Prepare the "Click Cocktail" (Premix):

-

In a separate tube, mix the CuSO

and THPTA Ligand first. -

Ratio: Maintain a 1:2 or 1:5 ratio of Copper:Ligand (e.g., 1 mM Cu : 2 mM THPTA).

-

Why? This pre-complexes the copper, preventing it from damaging proteins or precipitating.

-

-

Add Alkyne Tag: Add the fluorescent or biotin-alkyne tag to your protein sample (lysate or fixed cells).

-

Add Copper-Ligand Complex: Add the premixed CuSO

/THPTA to the protein sample. -

Initiate Reaction: Add Sodium Ascorbate last.

-

Insight: The reaction starts immediately upon adding ascorbate.

-

-

Incubation:

-

Incubate for 30–60 minutes at Room Temperature (RT) in the dark .

-

Gentle rotation is recommended for lysates.

-

-

Stop & Clean:

-

Lysates: Precipitate proteins (Methanol/Chloroform or Acetone) to remove free unreacted dye. This is critical to prevent high background in Western Blots.

-

Imaging: Wash cells 3x with PBS + 1 mM EDTA (removes excess copper) and 3x with PBS.

-

Visualization of Click Chemistry Logic

Figure 2: The CuAAC reaction mechanism. The copper catalyst drives the formation of a stable triazole bond between the AHA-labeled protein and the detection tag.

Troubleshooting & Optimization

| Observation | Probable Cause | Solution |

| No Signal | Oxidized Ascorbate | Prepare Sodium Ascorbate fresh.[9] It should be white, not yellow. |

| High Background (WB) | Free Dye | Perform Methanol/Chloroform precipitation after the click reaction. |

| Protein Precipitation | Copper/Denaturation | Use THPTA instead of TBTA. Ensure SDS is present (1%) to keep proteins soluble. |

| Low Signal Intensity | Inefficient Depletion | Increase Met-starvation time (max 60 min) or increase AHA concentration. |

References

-

Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT).[10] Proceedings of the National Academy of Sciences, 103(25), 9482–9487.[11][12] [Link]

-

Tom Dieck, S., Müller, A., Nehring, A., Hinz, F. I., Bartnik, I., Schuman, E. M., & Dieterich, D. C. (2012). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current Protocols in Cell Biology, 56(1), 7.11.1–7.11.29. [Link][13]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

Sources

- 1. Azidohomoalanine (AHA) Metabolic Labeling Reveals Unique Proteomic Insights into Protein Synthesis and Degradation in Response to Bortezomib Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 3. interchim.fr [interchim.fr]

- 4. 4-Azido-L-homoalanine HCl (L-AHA), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. broadpharm.com [broadpharm.com]

- 7. glenresearch.com [glenresearch.com]

- 8. biorxiv.org [biorxiv.org]

- 9. vectorlabs.com [vectorlabs.com]

- 10. authors.library.caltech.edu [authors.library.caltech.edu]

- 11. Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cris.unibo.it [cris.unibo.it]

Application Note: High-Fidelity Nascent Protein Profiling via CuAAC with L-Azidohomoalanine (AHA)

Executive Summary & Mechanism

This guide details the protocol for Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) , specifically utilizing L-Azidohomoalanine (AHA) .[1] AHA is a methionine surrogate containing an azide moiety.[2][3][4][5] During translation, endogenous methionyl-tRNA synthetase (MetRS) charges tRNA^Met with AHA instead of methionine (Met) when Met is depleted. This allows the co-translational incorporation of AHA into nascent proteins.

Following incorporation, the azide-tagged proteins are chemically targeted via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —a "click" reaction—using an alkyne-functionalized probe (fluorophore or biotin).[6] This method offers superior spatial resolution compared to radioisotope labeling and avoids the large antibodies required for BrdU-based detection.

Core Mechanism: The Methionine Switch

The success of this protocol relies on the kinetic competition between Methionine and AHA. Although MetRS prefers Met, depleting intracellular Met pools forces the enzyme to accept AHA (Dieterich et al., 2006).

Figure 1: Workflow for metabolic labeling of nascent proteins using AHA and subsequent detection via CuAAC.

Strategic Planning: Reagent Selection

Success in CuAAC depends on maintaining Copper in the Cu(I) oxidation state while preventing protein degradation by Reactive Oxygen Species (ROS).

Ligand Selection: THPTA vs. BTTAA

The ligand coordinates Cu(I), accelerating the reaction and protecting biomolecules.[6]

| Feature | THPTA | BTTAA | Recommendation |

| Reaction Speed | Moderate | Fast | Use BTTAA for low-abundance targets. |

| Cell Toxicity | Low | Very Low | Use BTTAA for live-cell applications (rare in AHA). |

| Solubility | High (Water) | High (Water) | Both are superior to TBTA (insoluble). |

| Background | Low | Very Low | BTTAA yields higher signal-to-noise ratios. |

Expert Insight: While THPTA is the industry standard, BTTAA is recommended for detecting low-abundance nascent proteins due to its superior catalytic efficiency at lower copper concentrations (Hong et al., 2009).

Protocol A: Metabolic Labeling (Cell Culture)

Objective: Incorporate AHA into newly synthesized proteins.

Reagents

-

Methionine-Free Medium: DMEM or RPMI (dialyzed FBS is preferred but not strictly required for short pulses <4 hours).

-

L-Azidohomoalanine (AHA): 100 mM stock in PBS or water. Store at -20°C.

-

Controls: L-Methionine (100 mM stock), Cycloheximide (CHX, 10 mg/mL stock).

Step-by-Step Procedure

-

Seed Cells: Plate cells to reach ~70-80% confluency.

-

Met Depletion (Critical): Wash cells 2x with warm PBS. Add warm Methionine-Free Medium and incubate for 30–45 minutes at 37°C.

-

Why: This depletes the intracellular free methionine pool, sensitizing MetRS to AHA.

-

-

Pulse Labeling:

-

Experimental: Add AHA to a final concentration of 50 µM – 100 µM .

-

Negative Control: Add L-Methionine (50 µM) instead of AHA.

-

Translation Control: Add CHX (50 µg/mL) 30 mins prior to AHA addition to verify signal is translation-dependent.

-

-

Incubation: Incubate for 1–4 hours at 37°C.

-

Note: Longer pulses increase signal but reduce temporal resolution.

-

-

Harvest:

-

For Imaging: Wash 3x with PBS, then fix with 4% Paraformaldehyde (PFA) for 15 min.

-

For Lysates: Wash 3x with PBS (to remove free AHA), then lyse in SDS-free buffer (e.g., RIPA or PBS + 1% Triton X-100 + Protease Inhibitors). Avoid EDTA in lysis buffer if proceeding directly to click (EDTA strips Copper).

-

Protocol B: CuAAC Reaction on Fixed Cells (Imaging)

Objective: Fluorescently tag the azide-labeled proteins.

The "Click Cocktail" (Prepare Fresh)

Order of addition is critical. Prepare the master mix in this specific order to prevent Cu precipitation.

| Component | Stock Conc. | Final Conc. | Volume (for 1 mL) |

| PBS (pH 7.4) | 1X | 1X | 860 µL |

| CuSO4 | 20 mM | 100 µM | 5 µL |

| Ligand (BTTAA) | 50 mM | 500 µM | 10 µL |

| Alkyne Dye | 1 mM | 1–5 µM | 1–5 µL |

| Sodium Ascorbate | 100 mM | 2.5 mM | 25 µL |

Crucial Step: Premix CuSO4 and Ligand (BTTAA/THPTA) in a small tube before adding to the PBS. This ensures the copper is chelated before it encounters the alkyne or protein. Add Sodium Ascorbate LAST to initiate the catalytic cycle.

Step-by-Step Procedure

-

Permeabilization: After PFA fixation, wash cells 3x with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10–15 min.

-

Blocking: Block with 3% BSA in PBS for 30 min. Do not use serum if it contains biotin and you are using a biotin-alkyne.

-

Reaction: Aspirate blocking buffer. Add the Click Cocktail immediately after adding the Ascorbate.

-

Incubation: Incubate for 30 minutes at Room Temperature (RT) in the dark.

-

Stop Reaction: Wash 3x with PBS containing 1 mM EDTA .

-

Why: EDTA chelates the copper, stopping the reaction and removing non-specifically bound copper ions.

-

-

Counterstain/Mount: Proceed with DAPI staining or antibody co-staining (if antibodies are compatible with click conditions; otherwise, stain antibodies after the click reaction).

Protocol C: CuAAC on Lysates (Western Blot/Proteomics)

Objective: Biotinylate nascent proteins for enrichment or blot detection.

Reagents

-

Protein Lysate: 1–2 mg/mL in EDTA-free buffer.

-

Alkyne-Biotin: 100 µM final concentration.

Step-by-Step Procedure

-

Normalization: Adjust protein concentrations to be identical across samples (e.g., 2 mg/mL).

-

Cocktail Preparation: Prepare a 2X Click Cocktail (double concentrations from Protocol B).

-

Reaction: Mix Lysate (50 µL) with 2X Click Cocktail (50 µL).

-

Agitation: Rotate end-over-end for 1 hour at RT.

-

Quenching: Add cold Acetone (4 volumes) or Methanol/Chloroform to precipitate proteins.

-

Why: Precipitation removes unreacted biotin-alkyne, which interferes with Streptavidin binding downstream.

-

-

Resuspension: Air dry pellet and resuspense in 1X SDS Loading Buffer for Western Blot or 8M Urea for Proteomics.

Self-Validating Systems & Troubleshooting

Self-Validation Controls

Every experiment must include:

-

No-AHA Control: Cells incubated with Methionine only. Result: Should show zero signal.[7] If signal exists, it indicates non-specific sticking of the alkyne dye.

-

CHX Control: Cells treated with AHA + Cycloheximide. Result: Should show background levels (similar to No-AHA), confirming signal is from new synthesis, not post-translational modification or sticking.

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| High Background | Unreacted Dye | Increase washing steps; use 1 mM EDTA in the first wash. |

| High Background | Copper Precipitation | Ensure CuSO4 and Ligand are premixed before adding to buffer. |

| Low Signal | Inactive Copper | Freshly prepare Sodium Ascorbate (it oxidizes rapidly in air). |

| Low Signal | Incomplete Starvation | Increase Met starvation time to 60 min; ensure FBS is dialyzed. |

| Protein Precipitation | Copper Toxicity | Decrease Cu concentration; switch to BTTAA ligand; ensure Ascorbate is not >5 mM. |

Reaction Logic Diagram

Figure 2: The critical order of operations for the CuAAC click reaction to ensure catalyst activity and stability.

References

-

Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT).[8] Proceedings of the National Academy of Sciences, 103(25), 9482–9487.[8] [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. [Link]

-

Uttamapinant, C., Tangpeerachaikul, A., Grecian, S., Clarke, S., Singh, U., Slade, P., ... & Ting, A. Y. (2012). Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. Angewandte Chemie, 124(24), 5952-5956. [Link]

-